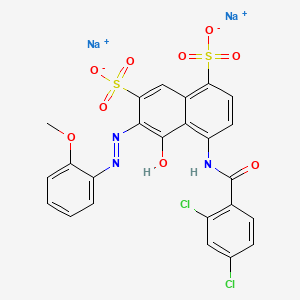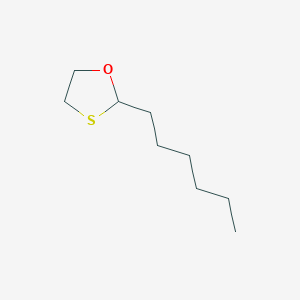
2-Hexyl-1,3-oxathiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of hexyl mercaptan with an epoxide under acidic conditions to form the oxathiolane ring. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions: 2-Hexyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxathiolane ring can undergo nucleophilic substitution reactions, where the sulfur or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted oxathiolanes depending on the nucleophile used.
科学的研究の応用
2-Hexyl-1,3-oxathiolane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-Hexyl-1,3-oxathiolane involves its interaction with specific molecular targets and pathways. The sulfur atom in the oxathiolane ring can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other biological molecules. The compound’s unique structure allows it to interact with specific targets, making it a valuable tool in biochemical research.
類似化合物との比較
1,3-Dioxolane: Contains an oxygen atom in place of the sulfur atom in the oxathiolane ring.
1,3-Thiazolidine: Contains a nitrogen atom in place of the oxygen atom in the oxathiolane ring.
1,3-Oxazolidine: Contains both oxygen and nitrogen atoms in the ring structure.
Uniqueness: 2-Hexyl-1,3-oxathiolane is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
6712-27-2 |
|---|---|
分子式 |
C9H18OS |
分子量 |
174.31 g/mol |
IUPAC名 |
2-hexyl-1,3-oxathiolane |
InChI |
InChI=1S/C9H18OS/c1-2-3-4-5-6-9-10-7-8-11-9/h9H,2-8H2,1H3 |
InChIキー |
BCKJVGNZNWQXDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1OCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


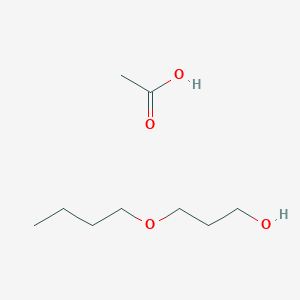

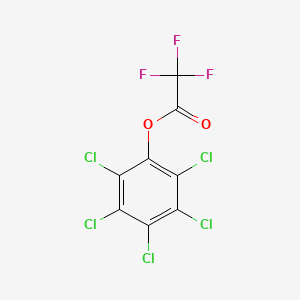
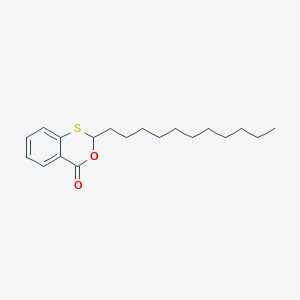
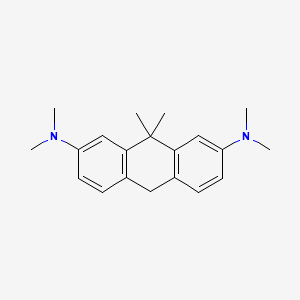
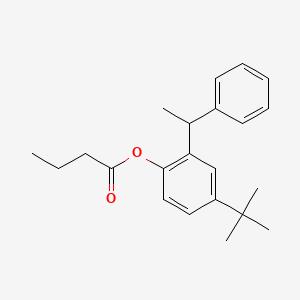
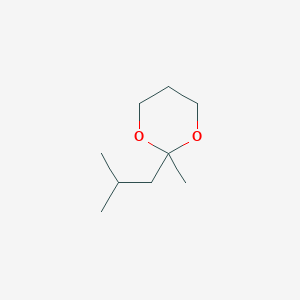
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)
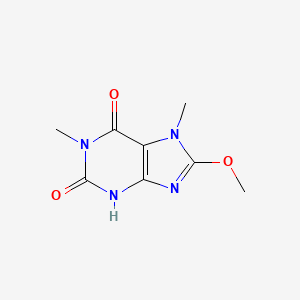
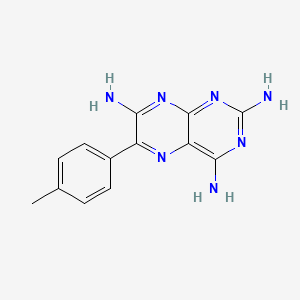

![2-[(3-Bromoanilino)methyl]isoindole-1,3-dione](/img/structure/B14737138.png)
